molecular formula C19H17F2NO4S B2438699 1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-56-8

1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2438699
CAS No.: 877811-56-8
M. Wt: 393.4
InChI Key: XZTLGFSNMSARAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, such as the one , is a significant objective in organic and medicinal chemistry . Stereoselective synthesis approaches have been developed for spirocyclic oxindoles, highlighting their importance in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure could not be found in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Cytotoxic Screening and Apoptosis-Inducing Activity

A study by Abdelatef et al. (2018) synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives, evaluating them as cytotoxic agents against human cancer cell lines. One compound with a sulfonyl spacer showed potent activity, inducing apoptosis in MCF-7 cells and affecting cell cycle phases, highlighting its potential as a cytotoxic candidate for further development (Abdelatef et al., 2018).

Selective Receptor Antagonism

Fletcher et al. (2002) identified a series of sulfones as high-affinity, selective 5-HT(2A) receptor antagonists, showcasing bioavailability improvements through molecular modifications. This work underscores the utility of spirocyclic and sulfonyl compounds in designing receptor-targeted therapeutics (Fletcher et al., 2002).

Antimicrobial Applications

Makki et al. (2016) explored fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs, showing good antimicrobial activities against pathogenic bacteria and fungi. This indicates the compound's relevance in developing new antimicrobial agents (Makki et al., 2016).

Novel Drug Scaffolding

Ghatpande et al. (2020) reviewed the synthesis and biological relevance of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds, noting significant progress in creating biologically active substances. This work emphasizes the compound's role as a pharmacophore in drug development (Ghatpande et al., 2020).

G-Protein-Coupled Receptor (GPCR) Agonists

Koshizawa et al. (2018) discovered spiro[chromane-2,4'-piperidine] derivatives as potent GPCR 119 agonists, demonstrating the compound's potential in regulating glucose levels, which could be instrumental in treating metabolic disorders (Koshizawa et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry .

Properties

IUPAC Name

1'-(2,5-difluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4S/c20-13-5-6-15(21)18(11-13)27(24,25)22-9-7-19(8-10-22)12-16(23)14-3-1-2-4-17(14)26-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTLGFSNMSARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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